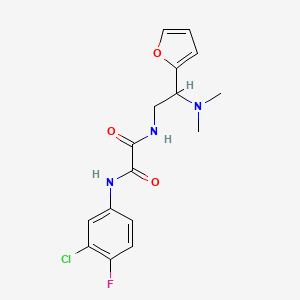

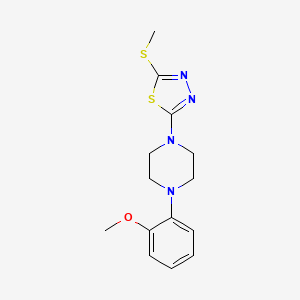

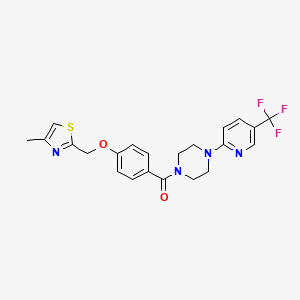

![molecular formula C12H12F3N3O B2480505 2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018126-65-2](/img/structure/B2480505.png)

2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic use in treating autoimmune diseases.

Aplicaciones Científicas De Investigación

Glucokinase Activation

This compound has been identified as a glucokinase (GK) activator . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, an essential step in carbohydrate metabolism. Activators of this enzyme are being explored for their potential in the treatment of type 2 diabetes mellitus .

Metabolite Profiling

The compound has been used in the study of circulating metabolite profiles . This involves the identification and quantification of metabolites (small molecules involved in metabolism) in biological samples. Such studies can provide insights into physiological and pathological states, as well as the effects of drugs .

Organic Light-Emitting Diodes (OLEDs)

The compound has been used in the development of blue electrophosphorescence for Organic Light-Emitting Diodes (OLEDs) . OLEDs are widely used in display technology for their high contrast ratios and wide viewing angles. The development of efficient blue phosphors remains a challenge in this field, and this compound has shown promise in this regard .

Synthesis of Iridium(III) Phosphors

The compound has been used in the synthesis of Iridium(III) phosphors . These are materials that emit light when exposed to radiation. They have applications in a variety of fields, including lighting, displays, and sensors .

Photophysical Property Investigation

The compound’s photophysical properties have been comprehensively investigated . This involves studying how the compound interacts with light, including its absorption, emission, and energy transfer properties. Such studies are crucial in fields like photovoltaics and optoelectronics .

Hyperphosphorescence

The compound has been used in the study of hyperphosphorescence . This is a phenomenon where a material continues to emit light even after the excitation source has been removed. It has potential applications in areas like data storage, security inks, and bioimaging .

Mecanismo De Acción

Target of Action

The primary targets of this compound are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By targeting these proteins, the compound can influence cell proliferation and growth.

Mode of Action

The compound interacts with its targets by inducing protein degradation . Specifically, it recruits Cereblon , a substrate receptor for the E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent proteasomal degradation of the target proteins . This results in a decrease in CDK4 and CDK6 levels, thereby inhibiting cell cycle progression.

Result of Action

The molecular effect of the compound’s action is the degradation of CDK4 and CDK6 . On a cellular level, this leads to cell cycle arrest, as these proteins are necessary for progression from the G1 phase to the S phase of the cell cycle. In the context of cancer therapy, this can lead to the death of cancer cells, which rely on rapid cell cycle progression for their survival.

Propiedades

IUPAC Name |

2-cyclopentyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3O/c13-12(14,15)9-5-10(19)16-11-8(9)6-18(17-11)7-3-1-2-4-7/h5-7H,1-4H2,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNYXUYAADALAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C3C(=CC(=O)NC3=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

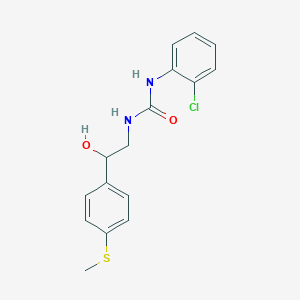

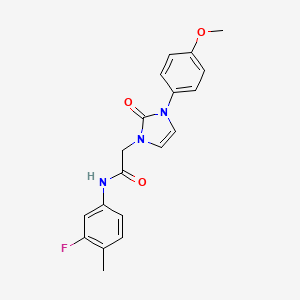

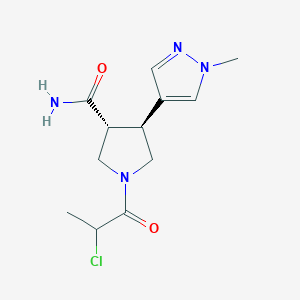

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2480426.png)

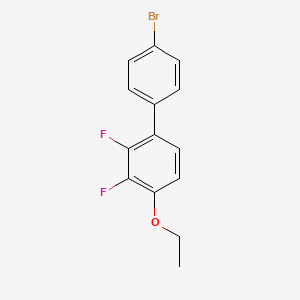

![N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2480434.png)